molecular formula C15H26O4S2 B562351 2-Deoxy-3,4:5,6-di-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal CAS No. 91294-64-3

2-Deoxy-3,4:5,6-di-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal

Cat. No. B562351
CAS RN: 91294-64-3
M. Wt: 334.489
InChI Key: MQCXYIUIBYSRGY-WZRBSPASSA-N
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Description

“2-Deoxy-3,4:5,6-di-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal” is a compound renowned for its intricate molecular composition . It is known to interact adeptly with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function .

Scientific Research Applications

  • Synthesis Techniques : A method for synthesizing 2-deoxyhexoses, including 2-Deoxy-D-arabino-hexose, from D-glucose and D-galactose has been described, focusing on stereo-specific reduction processes (Wong & Gray, 1980).

  • Acetal Formation : Research on the formation of acyclic, dimethyl and dibenzyl acetals of 2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-arabino-hexose highlights its potential in acetal formation and conversion processes (Kiso, Kondo, Kondo, & Hasegawa, 1984).

  • Carbon-Chain Extension : Studies on the extension of carbon chains through C-1 of 2-deoxyaldose D1-thioacetal derivatives provide insights into the synthesis of chain-extended, 2-keto sugar derivatives, which are of interest as metabolic intermediates and for the synthesis of certain nucleoside antibiotics (Horton & Markovs, 1980).

  • Photodeoxygenation : The synthesis of 2-Deoxy-3-O-methyl-D-arabino-hexose through photodeoxygenation, where the isopropylidene-protecting group shows resistance to photochemical processes, demonstrates an application in selective chemical reactions (Dornhagen & Scharf, 1986).

  • Glycoside Synthesis : The synthesis of 2-deoxy-D-arabino-hexopyranosides using isopropylidene-protected glycosyl donors highlights the application in the selective creation of specific glycoside structures (Yang, Chen, Sweeney, Lowary, & Liang, 2018).

  • C-Nucleoside Analogues : The synthesis of acyclic C-nucleoside analogues using derivatives of 2-deoxy-D-arabino-hexose demonstrates its utility in the creation of novel nucleoside structures (Methling, Kopf, Michalik, Reinke, Bürger, Oberender, & Peseke, 2003).

properties

IUPAC Name

(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3/t10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXYIUIBYSRGY-WZRBSPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CC3SCCCS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115108
Record name D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-3,4:5,6-di-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal

CAS RN

91294-64-3
Record name D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91294-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
Y Zhang - 1993 - search.proquest.com
A simple, sensitive method for the structural characterization of oligosaccharides by fast atom bombardment mass spectrometry (FAB-MS) has been designed. Oligosaccharides are …
Number of citations: 0 search.proquest.com
J Luo - 1993 - search.proquest.com
This experimental study investigated the effects of marginal glosses on the French reading comprehension of intermediate-level college students. The following questions were …
Number of citations: 12 search.proquest.com
A Kirschning, P Bergon, JJ Wang, S Breazeale… - Carbohydrate …, 1994 - Elsevier
The synthesis of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate (15), the first committed intermediate in a new branch of the shikimate pathway of aromatic biosynthesis, …
Number of citations: 18 www.sciencedirect.com

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